5-bromo-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
5-bromo-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine core substituted with a bromine atom, a methylsulfanyl group, and an azetidinyl-pyridine moiety, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Core: Starting from a suitable pyrimidine precursor, the core structure is synthesized through cyclization reactions.
Bromination: Introduction of the bromine atom at the 5-position of the pyrimidine ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Thioether Formation: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol or related reagents.
Azetidinyl-Pyridine Attachment: The azetidinyl-pyridine moiety is attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated pyrimidine derivative.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: As a potential lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its interactions with biological macromolecules such as proteins and nucleic acids.
Pharmaceuticals: Exploring its efficacy and safety as a therapeutic agent for various diseases.
Materials Science: Utilizing its unique chemical properties for the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 5-bromo-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA/RNA Binding: Binding to nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(methylsulfanyl)pyrimidin-4-ol
- 5-chloro-2-(methylsulfanyl)pyrimidin-4-amine
- 2-(methylsulfanyl)pyrimidin-4-amine
Uniqueness
5-bromo-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azetidinyl-pyridine moiety, in particular, enhances its potential for specific biological interactions and therapeutic applications.
Properties
IUPAC Name |
5-bromo-2-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5S/c1-20-13-16-6-10(14)12(18-13)17-9-7-19(8-9)11-4-2-3-5-15-11/h2-6,9H,7-8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBSVQBQAOQULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CN(C2)C3=CC=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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